Anti-Virulence Potency: Whole-Cell PqsR Antagonism in Pseudomonas aeruginosa vs. In-Class Benzimidazole PqsR Inhibitors
The title compound functions as a validated antagonist of the PqsR (MvfR) quorum-sensing transcriptional regulator in wild-type P. aeruginosa PAO1, a mechanism for disabling virulence without bactericidal pressure. In a whole-cell functional assay measuring reduction in alkyl-quinolone (AQ) signal levels via LC-MS/MS at a fixed concentration of 0.2 µM, the compound achieved an IC50 of 1.10 µM [1]. This potency compares favorably to a previously reported benzimidazole-based PqsR inhibitor, 1, which exhibited an IC50 of 3.2 µM in P. aeruginosa PAO1-L, a related strain [2]. Crucially, the simpler comparator 1-(4-bromophenyl)-1H-imidazole-2-thiol lacks the difluoromethoxy and 5-(4-bromophenyl) substituents required for this activity and has no reported PqsR activity, confirming structural uniqueness .
| Evidence Dimension | PqsR antagonist activity (whole-cell, reduction of AQ levels) |
|---|---|
| Target Compound Data | IC50 = 1.10 µM at 0.2 µM compound concentration |
| Comparator Or Baseline | Benzimidazole PqsR inhibitor 1: IC50 = 3.2 µM in P. aeruginosa PAO1-L |
| Quantified Difference | Target compound is ~2.9-fold more potent on a whole-cell IC50 basis (1.10 µM vs. 3.2 µM) |
| Conditions | Wild-type P. aeruginosa PAO1, 0.2 µM compound, LC-MS/MS AQ quantification vs. P. aeruginosa PAO1-L for comparator |
Why This Matters
For anti-virulence screening programs, the 1.10 µM whole-cell activity provides a validated potency benchmark against a clinically relevant Gram-negative pathogen that simpler imidazole-2-thiols cannot achieve, reducing the risk of procuring an inactive analog.
- [1] BindingDB. BDBM50637164: Antagonist activity at PqsR in wild-type Pseudomonas aeruginosa PAO1. ChEMBL Deposited Data, 2025. View Source
- [2] Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. SciLit, 2024. View Source
